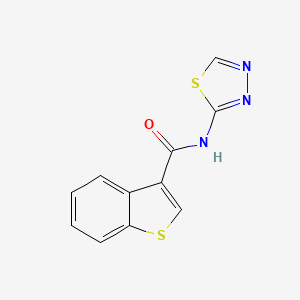![molecular formula C16H19NOS B4431903 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide
描述
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is a synthetic compound that belongs to the class of amides and is commonly known as U-47700. It was first synthesized in 1970 by a team of scientists at Upjohn Laboratories, and since then, it has gained popularity in the research community due to its unique properties and potential applications.
作用机制
The mechanism of action of U-47700 involves its binding to the μ-opioid receptors in the brain and spinal cord, leading to the activation of the G-protein-coupled receptor signaling pathway. This results in the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. It also leads to the activation of the reward pathway, which is responsible for the feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
U-47700 has been found to produce a range of biochemical and physiological effects in the body. It has been shown to have potent analgesic properties, which make it a potential candidate for the treatment of chronic pain. It also produces sedative and anxiolytic effects, which make it useful in the treatment of anxiety and insomnia. Additionally, it has been found to have antitussive properties, which make it useful in the treatment of cough.
实验室实验的优点和局限性
U-47700 has several advantages and limitations for lab experiments. Its potent analgesic and sedative effects make it a useful tool for studying the mechanisms of pain and sleep regulation. However, its potential for abuse and dependence makes it a risky compound to work with, and strict safety measures need to be taken to ensure the safety of researchers.
未来方向
There are several future directions for the study of U-47700. One potential area of research is the development of novel compounds that can selectively activate or block specific opioid receptors, which could lead to the development of safer and more effective pain medications. Another area of research is the study of the long-term effects of U-47700 on the brain and body, which could help to better understand the risks associated with its use. Finally, the development of new analytical methods for the detection of U-47700 in biological samples could help to improve its detection and monitoring in clinical and forensic settings.
Conclusion:
In conclusion, U-47700 is a synthetic compound that has gained popularity in the scientific community due to its unique properties and potential applications. It is a potent μ-opioid receptor agonist that produces analgesic, sedative, and euphoric effects. While it has several advantages for lab experiments, its potential for abuse and dependence makes it a risky compound to work with. There are several future directions for the study of U-47700, including the development of novel compounds, the study of its long-term effects, and the development of new analytical methods for its detection.
科学研究应用
U-47700 has been extensively studied in the scientific community for its potential applications in various fields. It has been found to be a potent μ-opioid receptor agonist, which means that it can bind to and activate the μ-opioid receptors in the brain and spinal cord, leading to analgesia, sedation, and euphoria.
属性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-7-14(11(2)9-10)13(4)17-16(18)15-8-6-12(3)19-15/h5-9,13H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPIXPCPKTQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



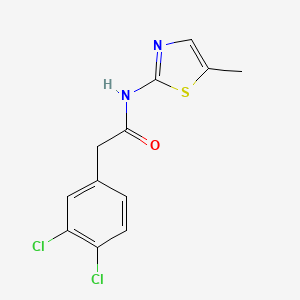
![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)
![3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)
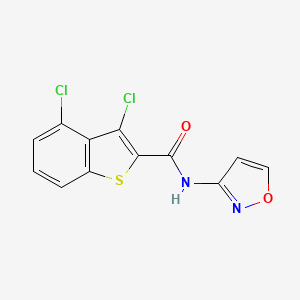


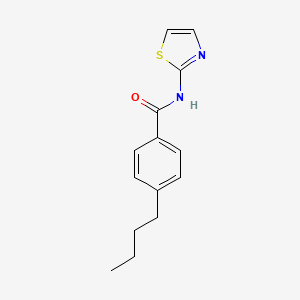
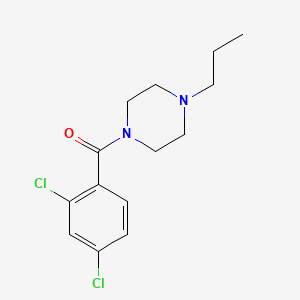
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)




